4,4'-(9H-Carbazole-3,6-diyl)dibenzaldehyde
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Overview
Description
4,4’-(9H-Carbazole-3,6-diyl)dibenzaldehyde is an organic compound with the molecular formula C26H17NO2. It is a derivative of carbazole, a heterocyclic aromatic organic compound. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(9H-Carbazole-3,6-diyl)dibenzaldehyde typically involves the reaction of carbazole with benzaldehyde derivatives. One common method is the condensation reaction between carbazole and 4-formylbenzoic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of 4,4’-(9H-Carbazole-3,6-diyl)dibenzaldehyde follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is often subjected to rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions
4,4’-(9H-Carbazole-3,6-diyl)dibenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 4,4’-(9H-Carbazole-3,6-diyl)dibenzoic acid.
Reduction: 4,4’-(9H-Carbazole-3,6-diyl)dibenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4,4’-(9H-Carbazole-3,6-diyl)dibenzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a fluorescent probe for biological imaging.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism of action of 4,4’-(9H-Carbazole-3,6-diyl)dibenzaldehyde involves its interaction with various molecular targets. In biological systems, it can interact with cellular proteins and enzymes, leading to changes in cellular functions. The compound’s aromatic structure allows it to intercalate with DNA, potentially disrupting DNA replication and transcription processes .
Comparison with Similar Compounds
Similar Compounds
4,4’-(9H-Carbazole-3,6-diyl)dibenzoic acid: Similar structure but with carboxylic acid groups instead of aldehyde groups.
4,4’-Bis(9H-carbazol-9-yl)biphenyl: Contains carbazole units linked by a biphenyl group.
9,9′-[1,1′-Biphenyl]-4,4′-diylbis[3,6-di-tert-butyl-9H-carbazole]: A more complex derivative with additional tert-butyl groups.
Uniqueness
4,4’-(9H-Carbazole-3,6-diyl)dibenzaldehyde is unique due to its dual aldehyde functional groups, which provide versatility in chemical reactions and applications. Its ability to form stable complexes with various substrates makes it valuable in both research and industrial settings .
Properties
Molecular Formula |
C26H17NO2 |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
4-[6-(4-formylphenyl)-9H-carbazol-3-yl]benzaldehyde |
InChI |
InChI=1S/C26H17NO2/c28-15-17-1-5-19(6-2-17)21-9-11-25-23(13-21)24-14-22(10-12-26(24)27-25)20-7-3-18(16-29)4-8-20/h1-16,27H |
InChI Key |
ACSALCRRSHFUNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC3=C(C=C2)NC4=C3C=C(C=C4)C5=CC=C(C=C5)C=O |
Origin of Product |
United States |
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